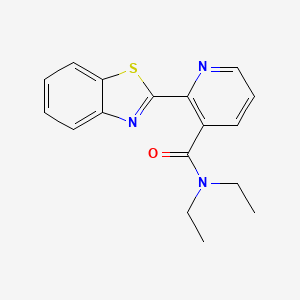

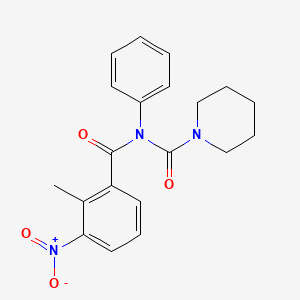

![molecular formula C19H21N3O3S B2924518 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide CAS No. 946285-68-3](/img/structure/B2924518.png)

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Antitumor Applications

Compounds structurally related to the specified chemical have been explored for their potential antitumor properties. For example, interactions involving similar structural motifs have led to the synthesis of temozolomide, an antitumor drug. The process involves cyclization reactions that highlight the synthetic utility of such compounds in developing novel cancer treatments (Wang et al., 1997).

Synthesis and Chemical Properties

The synthesis and chemical reactivity of thiazole and oxazole derivatives, including those with structural similarities to the mentioned compound, have been extensively studied. These studies reveal methods for the regiospecific lithiation of carboxylic acid derivatives, which are crucial for synthesizing various heterocyclic compounds. This research demonstrates the compound's relevance in organic synthesis, providing pathways for creating novel molecules with potential applications in various fields (Cornwall et al., 1987).

Antibacterial Activity

Derivatives of benzothiazole and isoxazole have shown promising antibacterial activity. Research into novel analogs has led to compounds that exhibit significant efficacy against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. This research indicates the potential of these compounds in developing new antibacterial agents, highlighting their importance in addressing antibiotic resistance (Palkar et al., 2017).

Catalysis

Compounds featuring isoxazole carboxamide functionalities have been used to develop bimetallic composite catalysts for synthesizing arylated furans and thiophenes in aqueous media. These catalysts are highly active, showcasing the compound's utility in green chemistry by facilitating reactions in water, thus reducing the environmental impact associated with organic solvents (Bumagin et al., 2019).

Insecticidal Activity

Research on isoxazole-4,5-dicarboxamides and their derivatives has explored their chemoselective nucleophilic chemistry and potential insecticidal activity. This demonstrates the versatility of compounds related to the specified chemical structure in developing new agrochemicals to protect crops and enhance food security (Yu et al., 2009).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been known to exhibit potent activity againstMycobacterium tuberculosis

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins , which are key mediators of inflammation and pain. This suggests that the compound may interact with its targets to inhibit certain biochemical processes, leading to its observed effects.

Result of Action

Given the potential anti-inflammatory effects suggested by its possible inhibition of the cox pathway , it’s plausible that the compound could reduce inflammation and pain at the cellular level.

Future Directions

properties

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-11-7-15-17(8-12(11)2)26-19(20-15)22(10-14-5-4-6-24-14)18(23)16-9-13(3)21-25-16/h7-9,14H,4-6,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUINJBUVKQGNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)N(CC3CCCO3)C(=O)C4=CC(=NO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

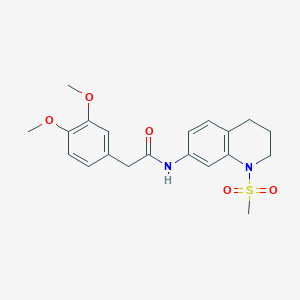

![1-(3-chloro-4-methoxyphenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2924439.png)

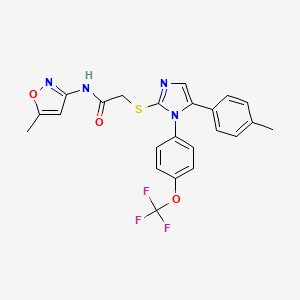

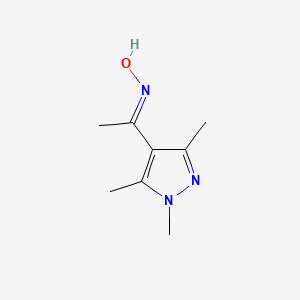

![N-(2,5-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2924440.png)

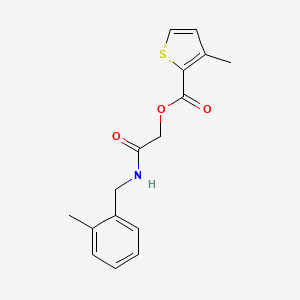

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide](/img/structure/B2924445.png)

methanone](/img/structure/B2924446.png)

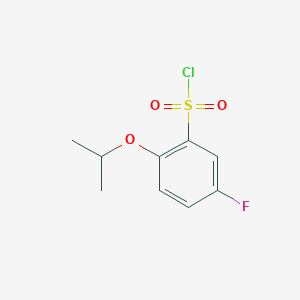

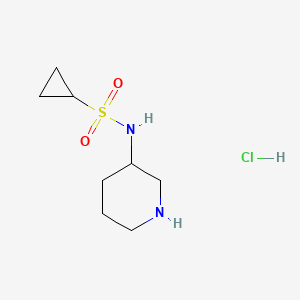

![4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2924453.png)

![3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2924455.png)